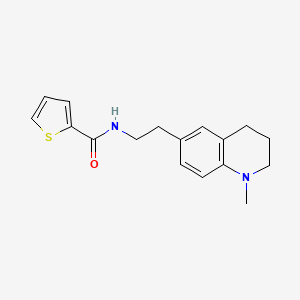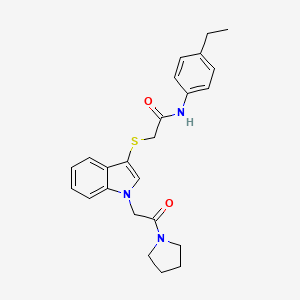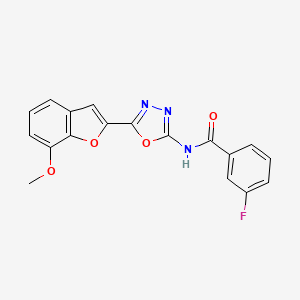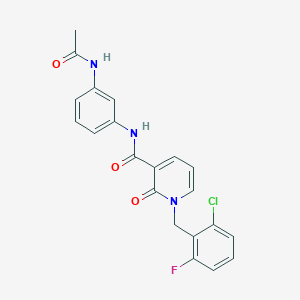
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide” is a chemical compound with the CAS Number: 1119450-30-4 . It has a molecular weight of 303.45 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H29N3O/c1-20-8-2-4-17-14-16 (5-6-18 (17)20)15-19-7-3-9-21-10-12-22-13-11-21/h5-6,14,19H,2-4,7-13,15H2,1H3 . This code provides a detailed description of the molecule’s structure.Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Applications
Studies have shown that derivatives of tetrahydroquinoline and thiophene possess significant antimicrobial and antitumor properties. For instance, tetrahydroquinoline derivatives have been synthesized and evaluated for antineoplastic activity against L1210 leukemia in mice, showing promising results (Liu et al., 1995). Similarly, thiophene derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis, providing a potential pathway for new antitubercular agents (Marvadi et al., 2020).
Photostabilization of Materials
Research on thiophene derivatives has also extended to their application in photostabilization. For example, new thiophenes have been synthesized and demonstrated effectiveness in reducing the photodegradation of poly(vinyl chloride) (PVC), indicating their utility in extending the life of PVC materials (Balakit et al., 2015).
Fluorescent Dipoles
Tetrahydroquinoline and thiophene-ethynyl compounds have been explored for their fluorescence properties, making them candidates for applications in sensing and molecular imaging. These compounds exhibit cross-conjugated systems that enable them to function as fluorescent dipoles (Smeyanov et al., 2017).
Polymerization Catalysts
Additionally, tetrahydroquinoline and thiophene-based compounds have been utilized in the development of catalysts for polymerization processes. For instance, thiophene-fused and tetrahydroquinoline-linked cyclopentadienyl ligands have shown high catalytic activities in ethylene/α-olefin copolymerization, highlighting their potential in the creation of new polymeric materials (Park et al., 2010).
Safety and Hazards
Direcciones Futuras
The tetrahydroquinoline scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel tetrahydroquinoline analogs with potent biological activity . Therefore, it can be expected that more research will be conducted on this compound and its derivatives in the future.
Mecanismo De Acción
Target of Action
Similar compounds have been reported to interact with proteins that are traditionally difficult to target .
Mode of Action
It’s known that similar compounds can react with cysteine residues in proteins .
Biochemical Pathways
Compounds with similar structures have been reported to have pharmaceutical and biological activities .
Result of Action
Similar compounds have been reported to have pharmaceutical and biological activities .
Propiedades
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-19-10-2-4-14-12-13(6-7-15(14)19)8-9-18-17(20)16-5-3-11-21-16/h3,5-7,11-12H,2,4,8-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUWTJNCUJNVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3S,4S)-3-methyl-4-(morpholine-4-carbonyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/no-structure.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2971030.png)
![4-(2-oxo-2-phenylethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2971031.png)
![3-[2-Methoxy-4-(trifluoromethyl)phenyl]morpholine;hydrochloride](/img/structure/B2971033.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2971036.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-{12,13-dimethyl-8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamide](/img/structure/B2971037.png)

![4-bromo-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2971040.png)
![Tert-butyl 3-[oxan-4-ylmethyl(prop-2-enoyl)amino]azetidine-1-carboxylate](/img/structure/B2971043.png)

![Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2971046.png)
![1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2971047.png)
